molecular formula C11H17N3O B5337935 N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5337935
M. Wt: 207.27 g/mol
InChI Key: RKEBYCQSMAJQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide (CYCLOPAM) is a synthetic compound that belongs to the class of pyrazole derivatives. CYCLOPAM has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of COX enzymes, which reduces the production of prostaglandins. Physiologically, this compound reduces inflammation, pain, and fever. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a valuable tool in the study of inflammation and pain. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new derivatives of this compound with improved therapeutic properties. Another area of research is the study of the neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential use in the treatment of neurodegenerative diseases. However, its potential toxicity needs to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 1-ethylcyclopentanol with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to obtain this compound. The purity of this compound can be increased by recrystallization from ethanol.

Scientific Research Applications

N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

Properties

IUPAC Name

N-cyclopentyl-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-14-8-7-10(13-14)11(15)12-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEBYCQSMAJQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.